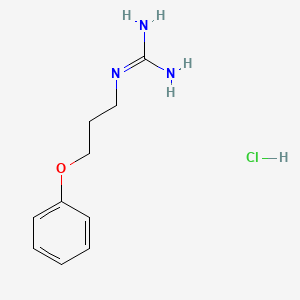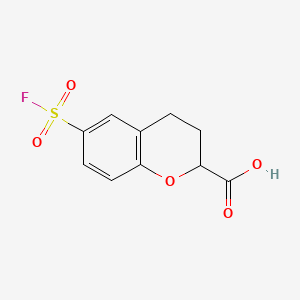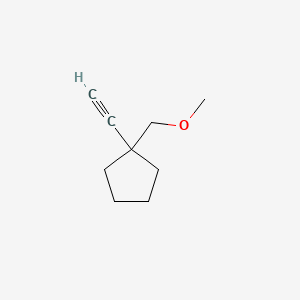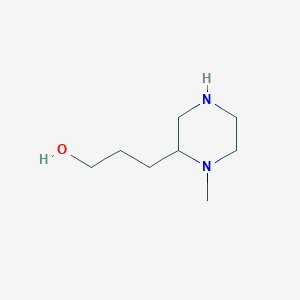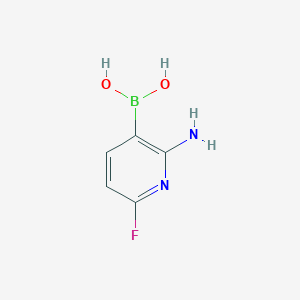
2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H4ClF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its inclusion of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield the desired product . Another approach involves the direct fluorochlorination of 3-methylpyridine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and pressure, are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the difluoromethyl group can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains additional fluorine atoms, which can alter its reactivity and biological activity.
Uniqueness
2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the specific combination of chlorine and difluoromethyl groups, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1256813-20-3 |
|---|---|
Formule moléculaire |
C7H4ClF2NO2 |
Poids moléculaire |
207.56 g/mol |
Nom IUPAC |
2-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13) |
Clé InChI |
LQGYBZFCUSEOGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




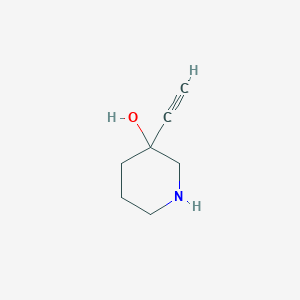
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
